molecular formula C10H6FNOS B2947058 5-(4-Fluorophenyl)thiazole-2-carbaldehyde CAS No. 923579-78-6

5-(4-Fluorophenyl)thiazole-2-carbaldehyde

Cat. No. B2947058
CAS RN: 923579-78-6
M. Wt: 207.22
InChI Key: NAMAEOUKDXRZLJ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)thiazole-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is a thiazole derivative that contains a fluorophenyl group and a carbaldehyde functional group. The unique chemical structure of 5-(4-Fluorophenyl)thiazole-2-carbaldehyde makes it a promising candidate for scientific research.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)thiazole-2-carbaldehyde is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that the carbaldehyde functional group of this compound may be responsible for its fluorescent properties.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-Fluorophenyl)thiazole-2-carbaldehyde has low toxicity and does not have significant effects on normal cells. However, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, the fluorescent properties of this compound make it a potential candidate for biological imaging applications.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-Fluorophenyl)thiazole-2-carbaldehyde in lab experiments is its low toxicity and potential applications in anti-cancer research and biological imaging. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 5-(4-Fluorophenyl)thiazole-2-carbaldehyde. One potential direction is the investigation of its anti-cancer properties in vivo. Additionally, further research could be conducted to optimize the synthesis method of this compound to make it more readily available for research purposes. Finally, research could be conducted to explore the potential applications of this compound in other scientific fields, such as materials science and organic chemistry.

Scientific Research Applications

5-(4-Fluorophenyl)thiazole-2-carbaldehyde has shown potential applications in various scientific research areas. It has been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. Additionally, this compound has been investigated for its potential use as a fluorescent probe in biological imaging applications.

properties

IUPAC Name

5-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)9-5-12-10(6-13)14-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMAEOUKDXRZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)thiazole-2-carbaldehyde

Synthesis routes and methods

Procedure details

A solution of 5-(4-fluorophenyl)thiazole (0.5 g, 2.78 mmol) and THF (40 mL) was cooled to −78° C., 1.6 M n-BuLi in hexanes (0.7 mL, 8.36 mmol) was slowly added, the solution was stirred for 20 min and DMF in THF (20 mL) was added. The reaction mixture was stirred at −78° C. for 2 h, quenched with saturated ammonium chloride solution and diluted with ethyl acetate (150 mL). The organic layer was separated, washed with ammonium chloride (3×150 mL) and followed by brine solution (2×100 mL). The organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure to obtain crude product. The crude product was purified by column chromatography (100-200μ silica gel and 18% ethyl acetate in hexane) to obtain 5-(4-fluorophenyl)thiazole-2-carbaldehyde as off-white solid (0.4 g, 69% yield). 1H NMR (400 MHz, DMSO-d6): δ 9.91 (s, 1H), 8.63 (s, 1H), 7.88-7.91 (m, 2H), 7.35 (t, 2H), LC-MS m/z calculated for [M+H]+ 208.02 found 208.1.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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